molecular formula C26H26N2O2 B2389488 3-(3,3-diphenylpropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1207024-24-5

3-(3,3-diphenylpropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2389488
CAS No.: 1207024-24-5
M. Wt: 398.506
InChI Key: BDQBUYIWXHUHFC-UHFFFAOYSA-N
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Description

3-(3,3-diphenylpropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a fused ring system and a diphenylpropanoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the core pyrido[1,2-a][1,5]diazocine structure. This can be achieved through a series of reactions including cyclization, oxidation, and reduction processes. The diphenylpropanoyl group is introduced through acylation reactions using appropriate reagents.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might involve the use of continuous flow reactors and advanced purification techniques to handle the complexity of the molecule.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. Its complex structure may interact with biological targets in ways that could be beneficial for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Diphenylpropanol: : A related compound with a similar diphenyl group but lacking the complex fused ring system.

  • 1,3-Diphenylpropylamine: : Another related compound with a diphenyl group and an amine functional group.

Uniqueness

The uniqueness of 3-(3,3-diphenylpropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one lies in its complex fused ring system and the presence of the diphenylpropanoyl group, which can impart distinct chemical and biological properties compared to simpler diphenyl compounds.

Properties

IUPAC Name

11-(3,3-diphenylpropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c29-25-13-7-12-24-22-14-19(17-28(24)25)16-27(18-22)26(30)15-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,19,22-23H,14-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQBUYIWXHUHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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